(2R)-2-methylazetidin-3-ol
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Overview
Description
(2R)-2-methylazetidin-3-ol: is a chiral compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylazetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of ®-2-amino-1-propanol with a suitable electrophile can lead to the formation of the azetidine ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of chiral catalysts or auxiliaries can also be employed to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-methylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (2R)-2-methylazetidin-3-one.
Reduction: Formation of (2R)-2-methylazetidin-3-amine.
Substitution: Formation of (2R)-2-methylazetidin-3-halides or other substituted derivatives.
Scientific Research Applications
Chemistry: (2R)-2-methylazetidin-3-ol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-methylazetidin-3-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
(2S)-2-methylazetidin-3-ol: The enantiomer of (2R)-2-methylazetidin-3-ol, with different stereochemistry.
(2R)-2-ethylazetidin-3-ol: A similar compound with an ethyl group instead of a methyl group.
(2R)-2-methylazetidin-3-one: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azetidine ring. This combination of features makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H9NO |
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Molecular Weight |
87.12 g/mol |
IUPAC Name |
(2R)-2-methylazetidin-3-ol |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4?/m1/s1 |
InChI Key |
QIFJASJJDSEUFV-SYPWQXSBSA-N |
Isomeric SMILES |
C[C@@H]1C(CN1)O |
Canonical SMILES |
CC1C(CN1)O |
Origin of Product |
United States |
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